Ethyl 3,3-difluoro-3-phenylpropanoate
Description
Significance of Organofluorine Compounds in Chemical Sciences
Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical and material sciences. wikipedia.orgnih.gov The unique properties of the fluorine atom—its high electronegativity, small size, and the strength of the C-F bond—impart remarkable characteristics to organic molecules. nih.govtaylorandfrancis.com The C-F bond is the strongest single bond in organic chemistry, with an average bond energy of around 480 kJ/mol, which contributes to the high thermal and metabolic stability of fluorinated compounds. wikipedia.orgnih.govtaylorandfrancis.com
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. numberanalytics.com These alterations include changes in lipophilicity, bioavailability, acidity, and molecular conformation. numberanalytics.comrsc.org Consequently, organofluorine compounds have found indispensable applications in numerous fields. wikipedia.org An estimated 20% of all pharmaceuticals on the market contain fluorine, including top-selling drugs like the antidepressant fluoxetine (B1211875) (Prozac) and the antibiotic ciprofloxacin. wikipedia.orgtaylorandfrancis.com In agrochemicals, fluorine-containing compounds are crucial for developing effective pesticides and herbicides. wikipedia.orgnumberanalytics.com Furthermore, the field of materials science has been revolutionized by fluoropolymers like Polytetrafluoroethylene (PTFE), known for its exceptional chemical resistance and thermal stability. taylorandfrancis.comworktribe.com
The profound impact of organofluorine compounds is summarized in the table below.
| Field | Significance of Fluorination | Example Compounds |
| Pharmaceuticals | Enhances metabolic stability, bioavailability, and binding affinity. taylorandfrancis.comnumberanalytics.com | Fluoxetine, Ciprofloxacin, 5-Fluorouracil wikipedia.org |
| Agrochemicals | Increases efficacy and stability of pesticides and herbicides. wikipedia.orgnumberanalytics.com | Flumioxazin, Fipronil numberanalytics.com |
| Materials Science | Creates polymers with high thermal and chemical stability. taylorandfrancis.comworktribe.com | Polytetrafluoroethylene (Teflon) worktribe.com |
| Other Applications | Used as refrigerants, surfactants, and volatile anesthetics. wikipedia.orgworktribe.com | Hydrofluorocarbons (HFCs), Sevoflurane wikipedia.orgworktribe.com |
The Role of Difluorinated Esters as Key Intermediates
Difluorinated esters, in particular, have emerged as powerful and versatile building blocks in organic synthesis. They serve as key intermediates for the construction of more complex fluorinated molecules. These esters provide a reactive handle—the ester group—for further chemical transformations, such as hydrolysis, amidation, or reduction, while carrying the synthetically valuable difluorinated carbon center.
The utility of these intermediates is highlighted in various synthetic strategies. For instance, difluorinated esters like ethyl bromodifluoroacetate are used in Reformatsky-type reactions to synthesize 3,3-difluoro-β-lactams, which are compounds of interest in medicinal chemistry. mdpi.com The ester functionality allows for the initial carbon-carbon bond formation, and the gem-difluoro group is carried into the final product, where it can impart desired stability and biological properties. mdpi.com The development of methods for the efficient synthesis of difluorinated compounds, often involving radical reactions or the use of difluorocarbene intermediates, underscores their importance in modern synthetic chemistry. rsc.org
Structural Features and Synthetic Utility of Ethyl 3,3-Difluoro-3-Phenylpropanoate
This compound is a specific example of a difluorinated ester that combines several key structural motifs. Its structure features a phenyl ring and a gem-difluoro group attached to the same carbon atom (the β-position relative to the carbonyl group), with an ethyl ester providing a site for further functionalization.
Key Structural Features:
Gem-Difluoro Group (CF2): Located at the benzylic position, this group significantly influences the electronic properties of the molecule and imparts metabolic stability.
Phenyl Ring: Provides a rigid scaffold and can participate in various aromatic substitution reactions.
Ethyl Ester: A versatile functional group that can be readily converted into other functionalities such as carboxylic acids, amides, or alcohols.
The combination of these features makes this compound a valuable intermediate in synthetic organic chemistry. It serves as a precursor for introducing the β,β-difluoro-β-phenyl moiety into larger, more complex target molecules, particularly in the development of novel pharmaceuticals and agrochemicals where the presence of this specific structural unit is desired to enhance biological activity or stability.
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 70260-26-3 achemblock.com |
| Molecular Formula | C11H12F2O2 achemblock.com |
| Molecular Weight | 214.21 g/mol achemblock.com |
| Boiling Point (Predicted) | 266.1 ± 35.0 °C |
| Density (Predicted) | 1.145 ± 0.06 g/cm³ |
| IUPAC Name | This compound achemblock.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,3-difluoro-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-2-15-10(14)8-11(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQCTMJHHLZIRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3,3 Difluoro 3 Phenylpropanoate and Analogues
Direct Fluorination Approaches
Direct fluorination methods involve the formation of carbon-fluorine bonds on a pre-assembled carbon skeleton that lacks the target fluorine atoms. These strategies are attractive for their potential step-economy but often face challenges related to selectivity and the handling of reactive fluorinating agents.
Electrophilic Fluorination Strategies
Electrophilic fluorination is a common strategy for synthesizing α-fluorinated and α,α-difluorinated carbonyl compounds. This approach typically involves the reaction of a nucleophilic carbon center, such as an enolate, with an electrophilic fluorine source ("F+"). The precursor for Ethyl 3,3-difluoro-3-phenylpropanoate in this context is often Ethyl 3-oxo-3-phenylpropanoate. The process involves the sequential replacement of the acidic α-protons with fluorine.
The reaction is generally performed using N-F reagents, which are safer and easier to handle than elemental fluorine. mdpi.com Commonly used electrophilic fluorinating agents include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI). mdpi.comresearchgate.netmdpi.com
The mechanism involves the deprotonation of the β-ketoester by a base to form an enolate, which then attacks the electrophilic fluorine atom of the N-F reagent. To achieve difluorination, the process must be repeated. However, the introduction of the first fluorine atom decreases the acidity of the remaining α-proton, often requiring harsher conditions for the second fluorination step. researchgate.net Mechanochemical methods, using ball milling, have been explored to improve the efficiency and sustainability of this process for liquid β-ketoesters. researchgate.net
Key findings in the electrophilic fluorination of β-ketoesters are summarized below:
| Catalyst/Reagent | Substrate Type | Key Feature | Yield/Selectivity |
| Selectfluor® | β-Ketoesters | Widely applicable, commercially available | Good to excellent yields for monofluorination organic-chemistry.orgresearchgate.net |
| NFSI | β-Ketoesters | Another common N-F reagent | Effective for direct fluorination mdpi.comacademie-sciences.fr |
| Ti/TADDOL complexes | α-Substituted β-keto esters | Catalytic, enantioselective monofluorination | 62–90% ee researchgate.netmdpi.com |
| Hypervalent Iodine Reagents | 1,3-Ketoesters | Metal-free monofluorination | Good isolated yields researchgate.net |
Nucleophilic Fluorination Methods
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F-). For the synthesis of gem-difluoro compounds from a carbonyl precursor, this typically requires the conversion of the ketone to a more reactive intermediate, such as a dithiane or a dihalide, followed by halogen exchange (Halex) reaction. This route is generally less direct than electrophilic fluorination for this class of compounds.
The primary challenge in nucleophilic fluorination is the dual nature of the fluoride ion, which is both a nucleophile and a strong base, often leading to elimination side reactions. rsc.org Furthermore, the reactivity of fluoride sources can be low. mdpi.com
Recent advancements have focused on transition-metal-catalyzed nucleophilic fluorination, which can overcome some of these limitations. rsc.org For instance, palladium and iridium complexes have been developed to catalyze the fluorination of allylic and benzylic halides. rsc.org However, the direct nucleophilic difluorination of a β-keto position is not a commonly employed strategy due to the difficulty in generating a suitable electrophilic precursor at the α-position. Solid-state aromatic nucleophilic fluorination using potassium fluoride has shown promise for N-heteroaryl fluorides, highlighting ongoing efforts to develop practical nucleophilic fluorination protocols. rsc.org
Catalytic Direct Fluorination
Catalytic direct fluorination aims to improve the efficiency and selectivity of C-F bond formation. This can involve the use of elemental fluorine (F2) or, more commonly, transition metal catalysts that facilitate the fluorination process.
Using Fluorine Gas: Direct fluorination with elemental fluorine is highly exothermic and reactive, often leading to a lack of selectivity and degradation of the starting material. mdpi.comnih.gov Its use is generally limited to specialized industrial applications where the conditions can be strictly controlled. numberanalytics.com Catalytic amounts of first-row metal nitrates have been reported to mediate the direct fluorination of malonates with F2, but this method is not widely adopted due to the hazardous nature of fluorine gas. researchgate.net
Using Transition Metals: Transition-metal catalysis has become a powerful tool for C-F bond formation. nih.gov These methods can activate either the substrate or the fluorinating agent. Palladium, copper, and other metals have been extensively studied for fluorination reactions. nih.govbeilstein-journals.org
For instance, palladium-catalyzed C-H fluorination has emerged as a method to directly introduce fluorine into arenes. nih.govresearchgate.net In this context, a Pd(II) catalyst can be oxidized by an electrophilic fluorinating agent like Selectfluor® or NFSI to a high-valent Pd(IV)-F species, which then acts as an electrophile to fluorinate an aromatic C-H bond. nih.govresearchgate.net While this is primarily applied to aromatic C-H bonds, related principles could be envisioned for activated C-H bonds adjacent to carbonyl groups.
The table below summarizes key aspects of catalytic direct fluorination.
| Method | Fluorine Source | Catalyst | Key Characteristics |
| Direct Fluorination | Fluorine Gas (F₂) | Metal nitrates (e.g., Co(NO₃)₂) | Highly reactive, hazardous, poor selectivity mdpi.comresearchgate.net |
| C-H Fluorination | Selectfluor®, NFSI | Palladium (Pd) | Enables fluorination of unactivated C-H bonds nih.govresearchgate.net |
| Halogen Exchange | TIF | Ruthenium (Ru) | Catalyzes nucleophilic fluorination of alkyl halides researchgate.net |
Indirect Fluorination Routes
Indirect routes construct the target molecule using building blocks that already contain the required difluoro group. These methods avoid the direct handling of often aggressive fluorinating agents and can offer better control and predictability.
Utilizing Halodifluoroacetates in Reformatsky-type Reactions
The Reformatsky reaction is a classic carbon-carbon bond-forming method that involves the reaction of an α-haloester with a carbonyl compound in the presence of a metal, typically zinc. beilstein-journals.org For the synthesis of this compound, this reaction utilizes an electrophile like benzaldehyde (B42025) and a nucleophilic reagent generated from a halodifluoroacetate, such as Ethyl bromodifluoroacetate (BrCF₂COOEt) or Ethyl iododifluoroacetate. beilstein-journals.orgbeilstein-journals.orgrsc.org
The reaction proceeds by the insertion of zinc into the carbon-halogen bond of the halodifluoroacetate, forming an organozinc intermediate (a zinc enolate). This enolate then adds to the carbonyl group of benzaldehyde to form a β-hydroxy-α,α-difluoroester. Subsequent deoxygenation of the hydroxyl group would yield the target compound. Alternatively, dehydration of the intermediate alcohol followed by reduction of the resulting double bond provides another pathway.
Recent advancements in the asymmetric Reformatsky reaction have enabled the synthesis of chiral α,α-difluoro-β-hydroxy esters with high enantioselectivity using chiral ligands. beilstein-journals.orgrsc.org
The general scheme for this approach is as follows:
Reagent Formation: BrCF₂COOEt + Zn → BrZnCF₂COOEt
Aldol (B89426) Addition: BrZnCF₂COOEt + PhCHO → Ph-CH(OZnBr)-CF₂COOEt
Workup/Transformation: Hydrolysis gives the β-hydroxy ester, which can be further processed.
Employment of Fluorinated Building Blocks (e.g., difluorocarbene sources)
Another powerful indirect strategy involves the use of difluorocarbene (:CF₂), a reactive intermediate that can be generated from various precursors. cas.cn Difluorocarbene can participate in various transformations, including cycloadditions and insertions, to form difluoromethylene-containing compounds. cas.cnresearchgate.net
Common sources of difluorocarbene include:
Sodium Chlorodifluoroacetate (ClCF₂COONa): Decomposes upon heating to release :CF₂ and CO₂. cas.cn
Sodium Bromodifluoroacetate (BrCF₂COONa): A more reactive alternative to the chloro-analogue, allowing for milder reaction conditions. organic-chemistry.org
Fluoroform (CHF₃): An inexpensive and non-ozone-depleting gas that can generate :CF₂ under basic conditions. nih.gov
(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent): Can act as a source of nucleophilic CF₃ or, under certain conditions, generate difluorocarbene. beilstein-journals.org
For the synthesis of this compound, a potential route could involve the reaction of a suitable precursor, such as an ylide or a vinyl ether, with difluorocarbene. For example, the reaction of difluorocarbene with a styrene (B11656) derivative followed by ring-opening and further functionalization could lead to the desired product. The addition of difluorocarbene to 1-phenyl-2-methylcyclobutene has been shown to produce 1,3-difluorobenzenes through a ring-expansion mechanism, illustrating the complex reactivity of this intermediate. jmu.edu
The table below details common difluorocarbene sources and their characteristics.
| Difluorocarbene Source | Precursor Formula | Generation Conditions | Notes |
| Sodium Chlorodifluoroacetate | ClCF₂COONa | Thermal decomposition | Widely used, requires high temperatures cas.cn |
| Sodium Bromodifluoroacetate | BrCF₂COONa | Thermal decomposition | More reactive, milder conditions than chloro-analogue organic-chemistry.org |
| Fluoroform | CHF₃ | Strong base (e.g., KOH) | Inexpensive, environmentally friendly gas nih.gov |
| Ruppert-Prakash Reagent | (CH₃)₃SiCF₃ | Nucleophilic activation | Versatile reagent for fluoroalkylation beilstein-journals.org |
Conversion from α-Keto Esters and Related Precursors
The transformation of readily available α-keto esters and their derivatives into gem-difluorinated compounds represents a crucial and direct synthetic strategy. One of the primary precursors for this compound is ethyl benzoylacetate. The methylene (B1212753) group activated by two adjacent carbonyl functionalities is susceptible to electrophilic fluorination.
A common method involves the use of powerful fluorinating agents. For instance, the reaction of ethyl 3-oxo-3-phenylpropanoate with a cyclic hypervalent iodine(III)-based fluorinating agent in the presence of a fluoride source like triethylamine (B128534) tris(hydrogen fluoride) can lead to the corresponding difluorinated product. arkat-usa.org The reaction temperature can be a critical parameter; at lower temperatures, monofluorination may be favored, while higher temperatures can promote the formation of the desired β,β'-difluorinated compound. arkat-usa.org Another approach utilizes Selectfluor™ for the electrophilic fluorination of ethyl 3-oxo-3-phenylpropanoate, although this may result in the monofluorinated product, ethyl 2-fluoro-3-oxo-3-phenylpropanoate, under certain conditions.
Deoxyfluorination of the keto group in β-keto esters is another viable pathway. Reagents like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) can be employed for this transformation, although the direct conversion of the carbonyl to a difluoromethylene group in this specific substrate requires careful optimization of reaction conditions to avoid side reactions.
Stereoselective and Enantioselective Synthesis
The introduction of stereocenters in fluorinated molecules is of paramount importance, as the biological activity of enantiomers can differ significantly. Consequently, the development of stereoselective and enantioselective methods for the synthesis of compounds like this compound is a key research focus.
Asymmetric Catalysis in Difluorination Reactions
Asymmetric catalysis offers an elegant and efficient way to access enantioenriched difluorinated compounds. While direct asymmetric difluorination of a precursor to this compound is challenging, related transformations highlight the potential of this approach. For instance, palladium-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoic esters has been shown to produce enantioenriched α,α-difluoro-β-arylbutanoic esters with high yields and enantioselectivities. This methodology, which utilizes a palladium-diphosphine-acid catalyst system, could potentially be adapted for precursors of the target molecule.
Furthermore, enantioselective oxidative fluorination of β-ketoesters using planar chiral hypervalent iodine catalysts has been reported. arkat-usa.org The proposed mechanism involves the formation of an O-bonded hypervalent iodine species, followed by a 1,3-migration that is both enantioselective and rate-determining. arkat-usa.org The development of chiral catalysts that can effectively control the stereochemistry of the difluorination of β-keto esters remains an active area of investigation.
Chiral Auxiliary Approaches
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction, after which it is cleaved to yield the desired enantiomerically enriched product.
For the synthesis of chiral difluorinated esters, a chiral auxiliary can be appended to the ester functionality or another part of the molecule. This auxiliary then sterically directs the approach of the fluorinating agent to one face of the molecule, leading to a diastereoselective reaction. Subsequent removal of the auxiliary provides the enantiomerically enriched product. While specific examples for the synthesis of this compound using this method are not extensively documented in readily available literature, the principle is widely applied in the synthesis of other chiral carboxylic acid derivatives and serves as a viable strategy. For example, chiral oxazolidinones and pseudoephedrine have been successfully employed as chiral auxiliaries in a variety of asymmetric transformations.
Multicomponent and Cascade Reactions Leading to Difluorinated Esters
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, and cascade reactions, which involve a series of intramolecular transformations, offer significant advantages in terms of efficiency and atom economy.
The development of MCRs or cascade reactions that directly lead to this compound or its close analogs is a sophisticated synthetic challenge. However, cascade reactions have been successfully employed for the synthesis of other gem-difluorinated structures. For instance, a reaction cascade has been developed to generate gem-difluorinated tetralins from 1,3-diaryl cyclobutanols. nih.govresearchgate.net This process involves an acid-catalyzed unmasking and fluorination sequence, followed by an I(I)/I(III) catalytic cycle that proceeds via a phenonium ion rearrangement to install the gem-difluoro unit. nih.govresearchgate.net Such intricate reaction sequences demonstrate the potential for designing innovative one-pot procedures for complex fluorinated targets. While a specific MCR for the title compound is not prominent, the principles of MCRs are being increasingly applied to the synthesis of complex fluorinated heterocycles and other scaffolds.
Novel Reagent Development for Difluorination (e.g., hypervalent iodine reagents)
The quest for milder, safer, and more selective fluorinating agents is a continuous effort in fluorine chemistry. Hypervalent iodine reagents have emerged as a particularly promising class of compounds for electrophilic fluorination. These reagents are often crystalline, stable, and less hazardous than many traditional fluorinating agents.
For the synthesis of difluorinated compounds, hypervalent iodine(III) reagents have proven effective. For example, the difluorination of 1,3-dicarbonyl compounds can be achieved using reagents like ArIO/HF. arkat-usa.org The reaction of ethyl 3-oxo-3-phenylpropanoate with a cyclic hypervalent iodine(III) reagent demonstrates the utility of these compounds in accessing difluorinated products. arkat-usa.org The development of chiral hypervalent iodine reagents has also opened avenues for enantioselective fluorinations. arkat-usa.org
Chemical Reactivity and Transformation Pathways of Ethyl 3,3 Difluoro 3 Phenylpropanoate
Reactions at the Ester Moiety
The ester functional group in ethyl 3,3-difluoro-3-phenylpropanoate is susceptible to various nucleophilic acyl substitution reactions, including transesterification, reduction, and hydrolysis.
Transesterification Processes
Transesterification, the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol, can be achieved under acidic or basic conditions. While specific studies on this compound are not extensively documented, the general mechanism for transesterification of β-keto esters provides a relevant model. nih.gov The reaction is typically catalyzed by acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium alkoxides). The equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the ethanol (B145695) byproduct. wikipedia.org The electron-withdrawing nature of the difluoromethylene group may influence the reaction rate, but the fundamental process remains the same.
Table 1: Transesterification of this compound (Illustrative)
| Reactant Alcohol | Catalyst | Product |
| Methanol | H₂SO₄ | Mthis compound |
| Isopropanol | NaO-iPr | Isopropyl 3,3-difluoro-3-phenylpropanoate |
| Benzyl alcohol | Ti(OBu)₄ | Benzyl 3,3-difluoro-3-phenylpropanoate |
This table is illustrative and based on general principles of transesterification.
Reduction to Difluorinated Alcohols
The ester moiety can be reduced to a primary alcohol, yielding 3,3-difluoro-3-phenylpropan-1-ol. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to alcohols. harvard.edumasterorganicchemistry.com The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, but its reactivity can be enhanced with the addition of certain additives. harvard.edu Another selective reducing agent, diisobutylaluminium hydride (DIBAL-H), can be used to reduce esters to aldehydes at low temperatures, offering a pathway to 3,3-difluoro-3-phenylpropanal (B13583289) if the reaction is carefully controlled. youtube.comdavuniversity.org
Table 2: Reduction of this compound
| Reagent | Solvent | Primary Product |
| LiAlH₄ | Diethyl ether | 3,3-Difluoro-3-phenylpropan-1-ol |
| DIBAL-H (-78 °C) | Toluene | 3,3-Difluoro-3-phenylpropanal |
Hydrolysis to Corresponding Acids
Hydrolysis of the ester to the corresponding carboxylic acid, 3,3-difluoro-3-phenylpropanoic acid, can be accomplished under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible process and is typically carried out by heating the ester in an aqueous solution containing a strong acid like hydrochloric acid or sulfuric acid. libretexts.orgkhanacademy.org
Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt. libretexts.org The ester is typically heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. Subsequent acidification of the reaction mixture protonates the carboxylate salt to afford the free carboxylic acid.
Transformations Involving the Difluoromethylene (CF₂) Group
The CF₂ group imparts unique reactivity to the molecule, influencing adjacent positions and participating in specific transformations.
Nucleophilic Additions Adjacent to CF₂
While direct nucleophilic attack on the highly electronegative fluorine atoms is unlikely, the strong electron-withdrawing effect of the CF₂ group can activate the benzylic position, making it susceptible to certain nucleophilic substitution reactions under specific conditions. However, direct displacement of a fluorine atom is challenging due to the strength of the C-F bond. More commonly, transformations adjacent to the CF₂ group involve the generation of a reactive intermediate. For instance, palladium-catalyzed nucleophilic substitution reactions have been reported for α-bromo-α,α-difluoroallyl derivatives, suggesting that with a suitable leaving group, the carbon bearing the difluoro group can be a site for nucleophilic attack. pharm.or.jp
C-H Functionalization at the α-position
The methylene (B1212753) group (CH₂) alpha to the ester carbonyl is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then react with various electrophiles, allowing for functionalization at the α-position. The presence of the adjacent CF₂ group is expected to influence the acidity of these α-protons. While specific studies on the C-H functionalization of this compound are limited, general principles of enolate chemistry apply. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used to generate the enolate, which can then be trapped with electrophiles such as alkyl halides, aldehydes, or ketones. The regioselectivity of such reactions would be directed to the α-carbon. nih.gov
Table 3: Potential α-C-H Functionalization Reactions
| Base | Electrophile | Product |
| LDA | Methyl iodide | Ethyl 2-methyl-3,3-difluoro-3-phenylpropanoate |
| LDA | Benzaldehyde (B42025) | Ethyl 2-(hydroxy(phenyl)methyl)-3,3-difluoro-3-phenylpropanoate |
| NaH | Diethyl carbonate | Diethyl 2-(3,3-difluoro-3-phenylpropanoyl)malonate |
This table represents potential reactions based on general principles of enolate chemistry.
Reactivity of the Phenyl Substituent
The presence of the 3,3-difluoropropanoate substituent significantly influences the reactivity of the phenyl ring, particularly in electrophilic aromatic substitution and metal-catalyzed reactions. The two fluorine atoms exert a powerful electron-withdrawing inductive effect, which deactivates the aromatic ring.
The –CF2CH2COOEt group acts as a deactivating substituent on the phenyl ring. The strong electronegativity of the fluorine atoms withdraws electron density from the ring via the sigma bond framework (an inductive effect), making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. masterorganicchemistry.com This deactivation means that harsher reaction conditions, such as stronger Lewis acids or higher temperatures, are typically required to achieve substitution. wikipedia.orgbyjus.com
Due to this strong inductive electron withdrawal, the substituent directs incoming electrophiles primarily to the meta position. Attack at the ortho and para positions is destabilized because the resulting carbocation intermediates would place the positive charge closer to the electron-withdrawing –CF2 group. Conversely, the carbocation intermediate from meta attack keeps the positive charge further away, resulting in a more stable transition state.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com While specific studies on this compound are not extensively documented, the expected outcomes are based on established principles of substituent effects. uomustansiriyah.edu.iqchemguide.co.uk
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Expected Major Product |
| Nitration | HNO₃, H₂SO₄ | Ethyl 3,3-difluoro-3-(3-nitrophenyl)propanoate |
| Bromination | Br₂, FeBr₃ | Ethyl 3-bromo-3,3-difluoro-3-phenylpropanoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ethyl 3,3-difluoro-3-(3-acylphenyl)propanoate |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination, typically require an aryl halide or triflate as a coupling partner. acsgcipr.orgorganic-chemistry.org Therefore, to utilize this compound in such reactions, it would first need to be functionalized, for instance, through electrophilic halogenation as described above, to create a substrate like ethyl 3,3-difluoro-3-(4-bromophenyl)propanoate.
Once halogenated, this derivative could serve as a substrate for various cross-coupling reactions. The electronic nature of the –CF2CH2COOEt group would still influence the reactivity of the C-X bond (where X is a halogen) in the crucial oxidative addition step of the catalytic cycle.
Suzuki Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) would yield a biaryl compound.
Sonogashira Coupling: Coupling with a terminal alkyne would produce an arylethynyl derivative. libretexts.orgyoutube.com
Buchwald-Hartwig Amination: Reaction with a primary or secondary amine would form an N-aryl product. organic-chemistry.orgyoutube.com
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product Structure |
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base | Biaryl |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Arylalkyne |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand, Base | N-Arylamine |
Derivatization Strategies for Functional Group Interconversion
The ethyl ester moiety of the title compound is a versatile handle for a variety of functional group interconversions, allowing for the synthesis of a range of derivatives.
Key transformations include:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3,3-difluoro-3-phenylpropanoic acid, under either acidic or basic conditions (e.g., using NaOH or LiOH followed by acidic workup). Enzymatic hydrolysis methods have also been explored for similar, non-fluorinated esters. scielo.brscielo.brresearchgate.net
Reduction: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the ester to a primary alcohol, yielding 3,3-difluoro-3-phenylpropan-1-ol. This transformation provides access to a different class of compounds with altered physical and chemical properties.
Amidation: The ester can be converted directly to an amide by heating with an amine. This reaction, sometimes catalyzed by Lewis acids or other reagents, allows for the introduction of diverse nitrogen-containing functionalities. researchgate.netarcjournals.orgmdpi.com
Table 3: Functional Group Interconversions of the Ester Moiety
| Transformation | Reagents | Product Functional Group |
| Hydrolysis | 1. NaOH, H₂O/EtOH2. H₃O⁺ | Carboxylic Acid |
| Reduction | 1. LiAlH₄, THF2. H₂O | Primary Alcohol |
| Amidation | R₂NH, Heat | Amide |
Rearrangement Reactions and Fragmentations
Upon electron ionization, the molecular ion would likely undergo fragmentation through several pathways:
Loss of the Ethoxy Group: Cleavage of the C-OEt bond can lead to the formation of an acylium ion.
McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
Cleavage adjacent to the Phenyl Ring: The benzylic C-C bond can cleave, potentially leading to fragments containing the Ph-CF₂ moiety. The stability of the resulting carbocations or radicals would govern the favorability of these pathways.
In mass spectrometry, fragmentation of related halogenated 3-phenylpropenoates has been shown to proceed through the formation of a benzopyrylium intermediate. nih.gov While the saturated chain in this compound prevents this specific pathway, it highlights the role of the phenyl and ester groups in directing fragmentation. Anionotropic rearrangements involving fluoride (B91410) migration are also a possibility in certain contexts, particularly in reactions involving the generation of adjacent electron-deficient centers. nih.gov
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms in Synthesis
The synthesis of α,α-difluorinated esters such as Ethyl 3,3-difluoro-3-phenylpropanoate is often achieved through reactions that create a new carbon-carbon bond adjacent to the difluoromethyl group. One of the most prominent and relevant methods is the Reformatsky reaction . wikipedia.orgnih.gov This reaction typically involves the insertion of a metal, commonly zinc, into the carbon-halogen bond of an α-haloester, followed by nucleophilic addition to a carbonyl compound.
For this compound, a plausible mechanism involves the reaction of Ethyl bromodifluoroacetate with a phenyl-substituted carbonyl compound (e.g., benzaldehyde). The key steps are:
Formation of the Reformatsky Reagent : Zinc metal reacts with Ethyl bromodifluoroacetate to form an organozinc intermediate, specifically a zinc enolate. This is the key nucleophilic species in the reaction. researchgate.net The use of sonication can facilitate this step. nih.gov
Nucleophilic Addition : The difluoro-Reformatsky reagent (BrZnCF₂CO₂Et) then attacks the electrophilic carbonyl carbon of benzaldehyde (B42025). nih.gov This step forms a new carbon-carbon bond and results in a zinc alkoxide intermediate.
Hydrolysis : The reaction mixture is treated with an aqueous acid (workup) to hydrolyze the zinc alkoxide, yielding the final β-hydroxy ester product, which in this case would be Ethyl 3,3-difluoro-3-hydroxy-3-phenylpropanoate. Subsequent dehydroxylation would be required to obtain the target compound, this compound.
Mechanistic investigations have revealed that Ethyl bromodifluoroacetate can play a dual role in certain reactions, acting as both a C1 synthon and a difluoroalkylating reagent. rsc.org DFT calculations have supported mechanistic proposals where a base actively participates in the formation of key intermediates. rsc.org Alternative pathways may involve copper-mediated reactions where a complex formed from Ethyl bromodifluoroacetate and copper powder reacts with various substrates. researchgate.net Furthermore, mechanistic studies into related difluoromethylation reactions have shown that they can proceed through a nucleophilic substitution pathway. thieme-connect.com
Kinetic Studies of Formation and Transformation
While specific kinetic data for the formation of this compound is not extensively documented in publicly available literature, the principles of kinetic analysis are crucial for optimizing its synthesis and understanding its reactivity. Kinetic studies for similar nucleophilic fluoromethylation reactions focus on determining the reaction rates, orders, and activation energies. nih.gov
Such studies typically involve:
Monitoring Reaction Progress : Systematically varying the concentrations of reactants (e.g., the organozinc reagent and the aldehyde), catalysts, and temperature. The progress is often monitored using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Determining Rate Laws : The data collected is used to derive a rate law (e.g., Rate = k[Reactant A]ⁿ[Reactant B]ᵐ), which describes how the reaction rate depends on the concentration of each component.
Calculating Activation Energy : By conducting the reaction at different temperatures, the Arrhenius equation can be used to calculate the activation energy (Ea), which is the minimum energy required for the reaction to occur.
In the context of stereoselective synthesis, kinetic studies are vital. For instance, the study of dynamic kinetic resolution of chiral α-fluoro carbanions helps in understanding how to control the stereochemistry of the final product. nih.govcas.cn Kinetic interpretation of these reactions provides insights into the relative rates of competing reaction pathways, which is essential for achieving high yields and selectivity. semanticscholar.org
Transition State Analysis and Reaction Energetics
Transition state analysis is a cornerstone of mechanistic chemistry, providing a molecular-level picture of the highest-energy point along a reaction coordinate. For the synthesis of this compound, computational chemistry is the primary tool for investigating the transition states.
The process generally involves:
Proposing a Reaction Pathway : Based on known chemical principles, a plausible reaction path from reactants to products is hypothesized.
Locating the Transition State (TS) : Using quantum mechanical calculations, typically Density Functional Theory (DFT), a search for the saddle point on the potential energy surface is performed. Methods like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) are employed to find an approximate TS structure, which is then fully optimized. github.io
Verifying the Transition State : A true transition state is confirmed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the C-C bond being formed). youtube.comyoutube.com
For related difluoromethylation reactions, proposed transition state models have been crucial in explaining observed stereoselectivity. nih.govsemanticscholar.org These models analyze the non-covalent interactions (steric and electronic) that stabilize one transition state over another, leading to the preferential formation of a specific stereoisomer. Following the reaction pathway downhill from the transition state in both directions via an Intrinsic Reaction Coordinate (IRC) calculation ensures that the located TS correctly connects the desired reactants and products. github.io
Application of Computational Chemistry (e.g., DFT, ab initio methods)
Computational chemistry has become an indispensable partner to experimental work, offering deep insights into molecular structure, reactivity, and dynamics.
| Computational Method | Application in Studying this compound | Key Insights Provided |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, frequency calculations, transition state analysis, electronic property calculation. chemrxiv.org | Stable molecular structures, reaction energetics, vibrational spectra, mechanistic pathways. |
| Ab initio Methods (e.g., Hartree-Fock) | Calculation of molecular orbitals and electronic structure. Often used as a baseline for more advanced methods. | Fundamental electronic properties, though often less accurate than DFT for complex systems. |
| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time in a defined environment (e.g., solvent). | Conformational flexibility, solvent effects, transport properties, interactions with other molecules. |
DFT-based reactivity descriptors are powerful tools for predicting how a molecule will behave in a chemical reaction. mdpi.com
Frontier Molecular Orbital (FMO) Theory : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify the nucleophilic and electrophilic sites in the reactants. A smaller HOMO-LUMO energy gap generally implies higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP) : An MEP map visually represents the charge distribution on the molecule's surface. Red regions (negative potential) are electron-rich and prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis : NBO analysis provides information about charge distribution and interactions between orbitals, helping to rationalize charge delocalization and hyperconjugative effects that influence reactivity.
These methods collectively allow chemists to predict the regioselectivity and stereoselectivity of reactions involved in the synthesis of this compound.
In catalyzed reactions, computational modeling can illuminate the precise role of the catalyst. By building a model of the catalyst-substrate complex, researchers can study the interactions that facilitate the reaction. This involves:
Modeling the Active Site : Creating an accurate model of the catalyst's active site and how the substrate(s) bind to it.
Understanding Stereocontrol : In asymmetric catalysis, modeling the interactions between a chiral ligand, the metal center, and the substrate can explain the origin of enantioselectivity. The calculations can show why one diastereomeric transition state is lower in energy than another, leading to the observed product ratio.
The presence of two highly electronegative fluorine atoms has a profound impact on the conformational preferences of a molecule.
Conformational Analysis : This involves identifying all stable conformers (rotamers) of the molecule and determining their relative energies. Quantum chemical calculations are used to optimize the geometry of each possible staggered conformation and calculate its energy. This analysis is crucial for understanding the molecule's average shape in solution, which influences its physical properties and biological activity.
Molecular Dynamics (MD) Simulations : While conformational analysis provides a static picture of stable energy minima, MD simulations provide a dynamic view of the molecule's behavior over time. An MD simulation calculates the forces on each atom and uses Newton's laws of motion to predict their movements over short time steps. These simulations are valuable for studying the flexibility of the molecule, the transitions between different conformations, and its interactions with solvent molecules.
Applications of Ethyl 3,3 Difluoro 3 Phenylpropanoate As a Synthetic Building Block
Precursor in the Synthesis of Fluorinated Heterocycles
The gem-difluoromethylene group is a significant pharmacophore in medicinal chemistry, often serving as a bioisostere for carbonyl groups or oxygen atoms. nih.gov The reactivity of Ethyl 3,3-difluoro-3-phenylpropanoate allows for its conversion into various intermediates that can subsequently undergo cyclization reactions to form fluorinated heterocyclic systems. These heterocycles are core structures in many pharmaceuticals and agrochemicals. e-bookshelf.deunipa.it
One common strategy involves the transformation of the ester group into other functionalities that can participate in ring-closing reactions. For instance, the ester can be reduced to an alcohol or converted to an amide, which then reacts with other reagents to form rings. A notable application is in the synthesis of dihydropyrazoles. A multi-step reaction starting from a related derivative, N-allyl-N'-benzylideneacetohydrazide, and reacting it with ethyl 2-bromo-2,2-difluoroacetate (a related difluoroester) can yield complex dihydropyrazole structures. researchgate.net This type of cyclization reaction highlights the utility of the α,α-difluoroester moiety in constructing five-membered heterocyclic rings.
| Target Heterocycle | Synthetic Strategy | Key Intermediates | Reference |
| Dihydropyrazoles | Radical Cyclization | α,α-difluoro-β-hydrazonyl ester | researchgate.net |
| Fluorinated Pyridin-4-ones | ANRORC-like reaction | Fluorinated pyran-4-one | unipa.it |
| Thiazolo[4,5‐b]indoles | Ring Switch/Cyclization | Thioamide derivative | researchgate.net |
This table illustrates representative examples of fluorinated heterocycles that can be synthesized using methodologies applicable to difluoro-ester building blocks.
Role in the Construction of Complex Fluorinated Molecular Architectures
The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability and binding affinity of bioactive molecules. nih.govunipa.it this compound serves as a foundational component for building larger, more intricate fluorinated structures. The phenyl ring can be functionalized through electrophilic aromatic substitution, while the ester group provides a handle for chain extension or modification.
The true utility of this building block is demonstrated in multi-step total synthesis campaigns. For example, derivatives of this compound can be used in palladium-catalyzed cross-coupling reactions to attach other aromatic or aliphatic groups, leading to complex biaryl or substituted propanoate frameworks. The difluoro group remains stable under many standard reaction conditions, allowing for extensive molecular elaboration before it is potentially modified in a final step. This approach is crucial for creating novel drug candidates where the precise positioning of the difluoromethyl group is key to biological activity.
Intermediate in the Formation of Chiral Fluorinated Compounds
The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, as different enantiomers of a drug can have vastly different pharmacological effects. This compound and its derivatives are key substrates in asymmetric synthesis to generate chiral centers adjacent to the difluoromethylene group.
Several strategies have been developed to achieve this:
Chiral Auxiliaries: The ester can be converted to an amide using a chiral amine. The chiral auxiliary then directs subsequent reactions, such as alkylation or reduction, to occur stereoselectively.
Asymmetric Catalysis: Enolates derived from this compound or its keto-ester derivatives can react with electrophiles in the presence of a chiral catalyst. For instance, asymmetric allylic alkylation reactions provide an efficient route to chiral molecules with vicinal stereogenic centers. nih.gov Similarly, enantioselective Mannich reactions using bifunctional chiral squaramide catalysts have been used to synthesize fluorinated bisoxindoles with high diastereoselectivity and enantioselectivity. nih.gov
A key transformation in this area is the stereoselective synthesis of gem-difluoro-β-amino esters and their corresponding lactams. The Reformatsky reaction between ethyl bromodifluoroacetate and imines bearing a chiral auxiliary, such as (R)-phenylglycinol, can produce these compounds with high levels of stereoselectivity (up to 98%). researchgate.net These chiral amino esters are valuable precursors for synthesizing modified peptides and other biologically active molecules.
| Reaction Type | Chiral Influence | Product Class | Stereoselectivity | Reference |
| Reformatsky Reaction | Chiral Auxiliary ((R)-phenylglycinol) | gem-Difluoro-β-amino esters | up to 98% de | researchgate.net |
| Allylic Alkylation | Dual Cu/Ir Catalytic System | α-Fluoro-γ-butyrolactones | 97–99% ee | nih.gov |
| Mannich Reaction | Chiral Squaramide Catalyst | Fluorinated 3,3'-bisoxindoles | up to >99:1 dr, 99% ee | nih.gov |
This table summarizes key asymmetric reactions involving difluoro-ester derivatives to produce chiral fluorinated compounds.
Utility in the Synthesis of α,α-Difluoro-β-keto Esters and Related Derivatives
One of the most direct and powerful applications of this compound is its conversion into α,α-difluoro-β-keto esters. These compounds are highly valuable synthetic intermediates themselves. The transformation is typically achieved through a Claisen condensation reaction. The α-carbon of the propanoate is deprotonated with a strong base (e.g., sodium hydride or lithium diisopropylamide) to form an enolate, which then reacts with an acylating agent, such as an acid chloride or another ester.
A more direct pathway to a related structure, ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate, can be achieved through the electrophilic fluorination of the parent β-keto ester, ethyl 3-oxo-3-phenylpropanoate. researchgate.netresearchgate.net Reagents like Selectfluor or hypervalent iodine(III) fluoro reagents are used for this purpose. researchgate.netresearchgate.net
Once formed, α,α-difluoro-β-keto esters are versatile precursors. For example, they can undergo Krapcho decarboxylation to generate difluoroenolates. nih.gov These enolates can then participate in subsequent reactions, such as aldol (B89426) additions with various carbonyl compounds, providing access to a wide range of β-hydroxy-α,α-difluoro esters. nih.gov This one-pot decarboxylative aldol reaction strategy has been applied to the synthesis of bioactive compounds, including GABAB agonists. nih.gov
| Starting Material | Reagent(s) | Product | Key Features | Reference |
| Ethyl 3-oxo-3-phenylpropanoate | Electrophilic Fluorinating Agent (e.g., Selectfluor) | Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | Direct difluorination of a β-keto ester | researchgate.netresearchgate.net |
| Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate | Yb(OTf)3, Aldehyde | β-Hydroxy-α,α-difluoro ketone | Decarboxylative aldol reaction to form new C-C bonds | nih.gov |
This table outlines the synthesis and subsequent utility of α,α-difluoro-β-keto esters derived from related precursors.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of ethyl 3,3-difluoro-3-phenylpropanoate. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and the electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group and the methylene (B1212753) protons adjacent to the difluorinated carbon. The ethyl group will present as a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), a typical pattern for an ethoxy group. The methylene protons adjacent to the phenyl- and difluoro-substituted carbon (-CH₂CF₂-) are diastereotopic and would likely appear as a complex multiplet due to coupling with the adjacent fluorine atoms. The aromatic protons of the phenyl group will appear in the downfield region of the spectrum, with a multiplicity that depends on the substitution pattern of the ring, but for an unsubstituted phenyl group, they would typically appear as a multiplet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to resonate at a characteristic downfield chemical shift. The carbon atom bonded to the two fluorine atoms (CF₂) will exhibit a triplet due to one-bond carbon-fluorine coupling (¹J_CF), which is a large and indicative coupling. The methylene carbon adjacent to the CF₂ group will also show coupling to the fluorine atoms, likely a triplet due to two-bond coupling (²J_CF). The carbons of the ethyl group and the phenyl ring will appear at their expected chemical shifts.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, the two fluorine atoms are chemically equivalent and are expected to give a single signal. This signal will likely be a triplet due to coupling with the adjacent methylene protons (³J_HF). The chemical shift of this signal is indicative of the electronic environment of the fluorine atoms.
| ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Proton | Carbon | Fluorine |
| Ethyl (-OCH₂CH₃): Quartet (CH₂) and Triplet (CH₃) | Carbonyl (C=O) | CF₂: Triplet |
| Methylene (-CH₂CF₂-): Complex multiplet | CF₂: Triplet (¹J_CF) | |
| Phenyl (Ar-H): Multiplet | CH₂: Triplet (²J_CF) | |
| Ethyl (OCH₂, CH₃) | ||
| Phenyl (Ar-C) |
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for analyzing its fragmentation pathways, which can provide valuable structural information. Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation patterns.
The molecular ion peak (M⁺) should be observable, confirming the molecular weight of the compound. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group. The presence of the phenyl and difluoro groups will also influence the fragmentation. Cleavage of the C-C bond between the methylene and the difluorinated carbon could lead to the formation of a stable difluorobenzyl cation. The fragmentation pattern would be a unique fingerprint of the molecule, allowing for its identification. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound.
IR Spectroscopy: The IR spectrum is expected to show a strong absorption band characteristic of the ester carbonyl group (C=O) stretching vibration, typically in the range of 1735-1750 cm⁻¹. The C-F stretching vibrations will give rise to strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The presence of the phenyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The C-F stretching vibrations are also typically Raman active.
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| C=O (Ester) | 1735-1750 (Strong) | Expected |
| C-F | 1000-1400 (Strong) | Expected |
| Aromatic C-H | >3000 | Expected |
| Aromatic C=C | 1450-1600 | Strong |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination (if relevant for derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. While this compound is likely a liquid at room temperature, crystalline derivatives could be synthesized and analyzed.
Sustainable and Green Chemistry Aspects in the Synthesis and Use of Difluorinated Esters
Development of Environmentally Benign Fluorination Reagents
A primary goal of green chemistry is the use of non-toxic or less hazardous reagents. rsc.org Historically, fluorination chemistry has relied on reagents like elemental fluorine (F₂) and hydrofluoric acid (HF), which are highly toxic, corrosive, and require specialized handling procedures. rsc.orgchemicalbook.com The development of safer alternatives has been a major focus of research.
Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4) are examples of more environmentally benign options. rsc.org These reagents are typically solids, making them easier and safer to handle than gaseous fluorine. nih.gov They have demonstrated efficacy in the synthesis of fluorinated carbonyl compounds. For instance, the electrophilic gem-difluorination of β-ketosulfones has been achieved using an excess of Selectfluor®, although yields can be moderate and over-fluorination can be a challenge.
Another green approach is the utilization of waste products from other industries as chemical feedstocks. Fluoroform (CHF₃), a byproduct of Teflon manufacturing, is an abundant and atom-efficient reagent for difluoromethylation reactions. blogspot.com Its low reactivity has historically limited its use, but recent advancements, particularly in continuous flow chemistry, have enabled its effective utilization. blogspot.com
Renewable reagents for nucleophilic fluorination are also being explored. For example, 1,3-diarylimidazolium-based fluoride (B91410) reagents have been developed to address challenges like hygroscopicity and instability associated with traditional fluoride sources. orgsyn.org These reagents can be recycled using hydrofluoric acid without the need for organic solvents, contributing to a more sustainable process. researchgate.net
Table 1: Comparison of Traditional vs. Greener Fluorination Reagents
| Reagent Type | Traditional Examples | Greener Alternatives | Key Advantages of Alternatives |
| Electrophilic | Elemental Fluorine (F₂) | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | Solid, easier to handle, reduced toxicity |
| Nucleophilic | Hydrofluoric Acid (HF) | [bmim][F], [IPrH][F(HF)₂] | Recyclable, reduced use of organic solvents |
| Difluoromethyl Source | Various | Fluoroform (CHF₃) | Utilizes an industrial byproduct, high atom economy |
Implementation of Catalytic and Atom-Economical Processes
Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency and selectivity while minimizing waste. The development of catalytic methods for creating carbon-fluorine (C-F) bonds is a significant area of research.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for generating difluoroalkyl radicals under mild conditions. nih.govnih.gov This approach avoids the need for high-energy UV light or toxic radical initiators often required in conventional radical reactions. nih.gov Various transition metal complexes (e.g., iridium and ruthenium-based) and organic photosensitizers can be used to catalyze the difluoroalkylation of different organic substrates. researchgate.net This method has been successfully applied to the synthesis of difluoroacetates, demonstrating high efficiency and a broad substrate scope. rsc.orgtandfonline.com
Atom Economy: Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. nih.gov Processes with high atom economy are inherently greener as they generate less waste. nih.gov For example, addition reactions generally have a 100% atom economy. A straightforward, catalyst-free method for synthesizing gem-difluoromethylenated esters involves the direct addition of carboxylic acids to gem-difluoroalkenes. semanticscholar.org This process, which can be achieved by simple heating, is highly atom-economical. semanticscholar.org
In contrast, substitution or elimination reactions often have lower atom economies. acs.org For instance, the synthesis of gem-difluoro olefins via palladium-catalyzed C-H functionalization followed by β-fluoride elimination is an innovative method, but the elimination step inherently produces byproducts. semanticscholar.org The use of fluoroform in continuous flow for difluoromethylation is a prime example of a highly atom-efficient synthesis, as the bulk of the reagent's atoms are incorporated into the product. blogspot.com
Table 2: Examples of Catalytic and Atom-Economical Reactions for Difluorinated Ester Synthesis
| Method | Catalyst/Conditions | Key Green Advantage |
| Photoredox Difluoroalkylation | Visible light, photocatalyst (e.g., [Ir(ppy)₃]) | Mild conditions, avoids toxic initiators |
| Addition to gem-Difluoroalkenes | Thermal (catalyst-free) | High atom economy, simple procedure |
| Fluoroform Utilization | Continuous flow, base | High atom economy, uses a waste product |
Solvent-Free and Aqueous Medium Reactions
Reducing or eliminating the use of volatile organic solvents (VOCs) is a key objective in green chemistry, as solvents contribute significantly to the waste generated in chemical processes (often measured by the E-factor and PMI). researchgate.net
Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. researchgate.net While fluorination reactions were traditionally thought to be incompatible with water, recent research has demonstrated the feasibility of performing these reactions in aqueous media. blogspot.comresearchgate.net The use of water as a (co)solvent for electrophilic, radical, or nucleophilic fluorination is a growing area of interest. For example, the electrophilic fluorination of 1,3-dicarbonyl compounds has been successfully carried out in water using Selectfluor®. The stability of certain N-F reagents in water makes these transformations possible. nih.gov
Solvent-Free Reactions: An even greener alternative is to conduct reactions under solvent-free conditions. nih.gov Solvent-free reactions, often facilitated by grinding or heating neat reactants, can lead to simpler work-up procedures, reduced waste, and lower costs. researchgate.netnih.gov The synthesis of (E)-ethyl-3-aryl-acrylates via a Wittig reaction has been demonstrated under solvent-free grinding conditions, resulting in high yields and easy product isolation. nih.gov Similarly, electrophilic fluorination of 1,3-dicarbonyl compounds with NFSI can be performed without a solvent. A novel solvent- and catalyst-free approach for synthesizing gem-difluorinated compounds relies on the direct hydrogen-bond interactions between fluorinated and non-fluorinated reactants. nih.gov
Process Intensification and Continuous Flow Chemistry
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. nih.gov Continuous flow chemistry is a key technology in this area, offering significant advantages over traditional batch processing, especially for hazardous reactions or those involving gaseous reagents. rsc.orgnih.gov
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and better reproducibility. nih.gov This technology is particularly well-suited for fluorination reactions. For example, the use of highly toxic fluorine gas can be managed more safely in a continuous flow setup. researchgate.net
A notable application is the use of the greenhouse gas fluoroform (CHF₃) as a difluoromethylating agent. blogspot.com In a continuous flow system, gaseous fluoroform can be reacted efficiently with liquid substrates, overcoming the mass transfer limitations of batch reactors. rsc.orgnih.gov This method has been used to synthesize difluoromethylated esters and amino acids, including the active pharmaceutical ingredient eflornithine, in a highly atom-efficient manner with reaction times as short as 20 minutes. blogspot.com This process not only intensifies the reaction but also valorizes an industrial byproduct. blogspot.com Telescoped continuous flow processes, where multiple reaction steps are combined without isolating intermediates, further enhance efficiency and reduce waste, as demonstrated in the synthesis of α-trifluoromethylthiolated esters and amides. rsc.org
Metrics and Assessment of Greenness (e.g., PMI, E-factor)
To quantify the environmental impact and sustainability of a chemical process, several green chemistry metrics have been developed. The most widely used are the E-factor and Process Mass Intensity (PMI). greenchemistry-toolkit.orgsemanticscholar.org
E-factor: Introduced by Roger Sheldon, the E-factor is defined as the total mass of waste produced divided by the mass of the desired product. A lower E-factor signifies less waste and a greener process. The E-factor highlights the significant contribution of waste from solvents and reagents used in excess. It typically excludes water used in the process. semanticscholar.org
Process Mass Intensity (PMI): Adopted by the American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable as the key high-level metric, PMI is the ratio of the total mass of all materials used (raw materials, solvents, reagents, process water) to the mass of the final product. The ideal PMI is 1, meaning no waste is generated. The relationship between the two metrics is simple: E-factor = PMI - 1. PMI is considered a more holistic "front-end" metric because it encourages chemists to consider all inputs into a process. nih.gov
In the pharmaceutical industry, PMI values can be very high (often between 25 and 100 or more for active pharmaceutical ingredients), largely due to complex multi-step syntheses and extensive use of solvents for reactions and purifications. By applying the principles discussed in the preceding sections—such as using catalytic methods, reducing solvent use, and employing continuous flow processes—chemists can significantly lower the PMI and E-factor for the synthesis of compounds like Ethyl 3,3-difluoro-3-phenylpropanoate, making their production more sustainable. greenchemistry-toolkit.org
Table 3: Key Green Chemistry Metrics
| Metric | Formula | Ideal Value | Focus |
| E-factor | (Mass of Waste) / (Mass of Product) | 0 | Minimizing waste output |
| Process Mass Intensity (PMI) | (Total Mass of Inputs) / (Mass of Product) | 1 | Maximizing material efficiency from the start |
| Atom Economy (AE) | (MW of Product) / (Σ MW of Reactants) x 100% | 100% | Inherent efficiency of a reaction |
Future Research Directions and Emerging Trends
Exploration of Unconventional Synthetic Routes
While traditional methods for the synthesis of gem-difluorinated compounds have been established, the future lies in the development of more efficient, sustainable, and novel synthetic strategies. Research is increasingly focused on moving beyond conventional fluorinating agents and reaction pathways to access molecules like ethyl 3,3-difluoro-3-phenylpropanoate.
One promising area is the use of three-component reactions , which offer a streamlined approach to constructing complex difluorinated molecules from simple precursors in a single step. rsc.org Methodologies involving radical reactions and difluorocarbene-mediated fluorinations are at the forefront of this strategy. rsc.org For instance, the development of novel reagents that can generate a difluorocarbene or a related difluoromethyl radical under mild conditions could provide new entries to this class of compounds.
Another emerging trend is the exploration of photochemical C-F activation under transition metal-free conditions. This approach allows for the formation of difluorinated structures through novel bond-forming strategies, potentially reducing reliance on expensive and toxic metal catalysts. rsc.orgrsc.org The direct conversion of readily available starting materials using light as a clean reagent represents a significant step towards more sustainable chemical manufacturing.
Future research will likely focus on expanding the toolbox of fluorinating reagents and catalytic systems to enable these unconventional routes. The table below summarizes some emerging synthetic strategies.
| Synthetic Strategy | Description | Potential Advantages |
| Three-Component Reactions | Combining three or more simple starting materials in a single operation to form a complex product. rsc.org | Increased efficiency, reduced waste, and rapid access to molecular diversity. rsc.org |
| Difluorocarbene Chemistry | Utilizing difluorocarbene intermediates for the gem-difluorination of various substrates. rsc.org | Direct introduction of the CF2 group and potential for novel cycloaddition reactions. |
| Radical Fluorination | Employing radical intermediates to introduce fluorine or difluoromethyl groups. | Access to unique reactivity and functional group tolerance. |
| Photochemical C-F Activation | Using light to enable the formation of carbon-fluorine bonds without transition metals. rsc.orgrsc.org | Milder reaction conditions, improved sustainability, and novel reaction pathways. rsc.orgrsc.org |
Discovery of Novel Reactivity Patterns and Transformations
Beyond its synthesis, a key area of future research is the exploration of the unique reactivity of the gem-difluoroalkyl motif in this compound. The presence of two fluorine atoms on the same carbon atom significantly alters the electronic properties of the molecule, opening up possibilities for novel chemical transformations that are not accessible to its non-fluorinated counterparts.
Researchers are investigating how the strong electron-withdrawing nature of the difluoromethyl group can be harnessed to activate adjacent bonds or influence the outcome of reactions. For example, this group can influence the acidity of neighboring protons or act as a directing group in aromatic substitution reactions on the phenyl ring.
Furthermore, the development of methods for the selective functionalization of the C-F bonds themselves, while challenging, represents a frontier in organofluorine chemistry. The ability to replace one or both fluorine atoms with other functional groups in a controlled manner would unlock a vast new chemical space and provide access to a diverse range of derivatives with potentially valuable properties.
Investigations into the behavior of difluorinated compounds under various catalytic conditions are also expected to yield new and unexpected reactivity. This could lead to the discovery of novel cyclization, cross-coupling, or rearrangement reactions that are unique to this class of molecules.
Integration with Machine Learning and AI in Synthetic Design
| AI/ML Application | Description | Impact on Synthesis |
| Retrosynthesis Planning | AI algorithms propose synthetic routes by working backward from the target molecule. nih.gov | Discovery of novel and more efficient synthetic pathways. nih.gov |
| Reaction Outcome Prediction | ML models predict the yield and selectivity of a reaction based on input parameters. rsc.org | Reduced experimental effort and faster optimization of reaction conditions. |
| Catalyst Design | AI can be used to design novel catalysts with enhanced activity and selectivity for specific transformations. | Accelerated discovery of new catalytic systems for fluorination reactions. |
| Automated Synthesis | Integration of AI-planned routes with robotic systems for hands-off chemical synthesis. nih.gov | High-throughput synthesis and rapid exploration of chemical space. |
Development of High-Throughput Screening for Catalytic Systems
The discovery of new and improved catalysts is a cornerstone of advancing synthetic chemistry. High-throughput screening (HTS) techniques are becoming indispensable tools for rapidly evaluating large libraries of potential catalysts for the synthesis of molecules like this compound.
HTS platforms allow for the parallel execution and analysis of hundreds or even thousands of reactions, dramatically accelerating the pace of catalyst discovery. These systems often employ miniaturized reaction formats, such as 96-well plates, and are coupled with rapid analytical techniques like mass spectrometry, fluorescence spectroscopy, or infrared thermography to quickly assess the outcome of each reaction. mpg.de
For the synthesis of difluorinated compounds, HTS can be used to screen for catalysts that promote efficient and selective fluorination under mild conditions. This includes the discovery of novel transition metal catalysts, organocatalysts, and even biocatalysts. The data generated from these large-scale screens can also be used to train machine learning models, further enhancing our ability to predict catalyst performance and design new, more effective catalysts. rsc.org The integration of HTS with automated synthesis platforms creates a powerful closed-loop system for the rapid discovery and optimization of catalytic reactions. youtube.com
| HTS Analytical Technique | Principle | Application in Catalysis Screening |
| Mass Spectrometry | Detects reaction products based on their mass-to-charge ratio. mpg.de | Rapid and sensitive quantification of product formation and selectivity. |
| Infrared Thermography | Measures the heat released during an exothermic reaction. mpg.de | A quick indicator of catalytic activity. |
| Fluorescence Spectroscopy | Detects fluorescent products or reagents. | Highly sensitive method for specific reaction types. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information about reaction components. | In-depth analysis of reaction outcomes, though typically lower throughput. |
Advances in Stereocontrol in Difluorinated Systems
Achieving precise control over the three-dimensional arrangement of atoms (stereocontrol) is a major challenge in organic synthesis, particularly for compounds containing multiple stereocenters. nih.gov For derivatives of this compound that may contain additional chiral centers, the development of stereoselective synthetic methods is crucial.
The gem-difluoro unit can present unique challenges and opportunities for stereocontrol. Future research will focus on the design of chiral catalysts that can differentiate between the two faces of a prochiral substrate, leading to the formation of a single enantiomer of the product. Asymmetric electrophilic fluorination using chiral transition metal catalysts or organocatalysts is a key strategy in this regard. nih.gov
Moreover, the stereospecific rearrangement of intermediates, such as a phenonium ion, can be exploited to deliver highly versatile building blocks with excellent levels of enantioselectivity. nih.gov The ability to synthesize all possible stereoisomers of a complex difluorinated molecule is a significant goal, as different stereoisomers can have vastly different biological activities. nih.gov The development of stereodivergent strategies, where any desired stereoisomer can be accessed by simply changing the catalyst or reagents, is a particularly active area of research. nih.govacs.org
The enantioselective construction of carbon-fluorine quaternary stereocenters, where the carbon atom bearing the fluorine is bonded to four other non-hydrogen substituents, remains a formidable challenge. nih.gov Advances in this area will be critical for the synthesis of highly complex and sterically congested fluorinated molecules.
Q & A
Q. What are the recommended synthetic routes for Ethyl 3,3-difluoro-3-phenylpropanoate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of fluorinated esters like this compound typically involves halogenation or fluorination of precursor compounds. A plausible route is the substitution of hydroxyl or carbonyl groups in structurally similar esters (e.g., Ethyl 2-hydroxy-3-phenylpropanoate) using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example:
- Substitution Reactions : Replace hydroxyl groups with fluorine via nucleophilic substitution. Evidence from analogous compounds shows that using thionyl chloride (SOCl₂) as a chlorinating agent followed by fluorination with KF/18-crown-6 can achieve difluorination .
- Optimization : Reaction temperature (0–25°C) and stoichiometric excess of fluorinating agents (1.5–2.0 equiv) are critical. Lower temperatures reduce side reactions (e.g., ester hydrolysis), while excess reagents ensure complete substitution .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 19F NMR : Essential for confirming the presence and environment of fluorine atoms. Peaks for CF₂ groups typically appear between -100 to -120 ppm, while aromatic fluorine (if present) ranges from -110 to -140 ppm .
- 1H/13C NMR : Assign signals for ester groups (e.g., CH₃CH₂O at δ 1.2–1.4 ppm and δ 4.1–4.3 ppm) and phenyl protons (δ 7.2–7.5 ppm). Carbon signals for CF₂ appear at ~120 ppm (JC-F coupling ~280 Hz) .
- IR Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
Advanced Research Questions
Q. How do stereoelectronic effects of fluorine atoms influence the reactivity of this compound in nucleophilic substitutions?
Methodological Answer: The strong electron-withdrawing nature of fluorine substituents polarizes adjacent bonds, enhancing electrophilicity at the β-carbon. This effect is critical in SN2 reactions:
- Mechanistic Insight : Fluorine’s inductive effect stabilizes transition states via partial negative charge delocalization. For example, in reactions with Grignard reagents, the CF₂ group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack .
- Contradiction Analysis : Some studies report reduced reactivity due to steric hindrance from bulky CF₂ groups. To resolve this, computational studies (DFT) can model transition states to assess steric vs. electronic contributions .
Q. How should researchers address contradictory data on fluorination efficiency in similar esters?
Methodological Answer: Contradictions often arise from variations in:
- Reagent Purity : Impurities in fluorinating agents (e.g., DAST degradation products) can reduce yields. Use freshly distilled reagents and monitor via 19F NMR .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency compared to THF. For example, DMF increases fluoride ion solubility, improving substitution rates .
- Case Study : In Ethyl 3-chloro-3-phenylpropanoate fluorination, yields varied from 50% (THF) to 75% (DMF). Controlled experiments with standardized conditions are recommended .
Q. What strategies optimize regioselectivity in derivatization reactions of this compound?
Methodological Answer:
- Protecting Groups : Temporarily protect the ester moiety (e.g., silylation with TMSCl) to direct reactions toward the CF₂ or phenyl group .
- Catalytic Control : Use Pd catalysts for selective cross-couplings at the phenyl ring. For example, Suzuki-Miyaura coupling with aryl boronic acids under mild conditions (Pd(PPh₃)₄, K₂CO₃, 60°C) retains ester integrity .
- Data-Driven Design : Screen reaction parameters (temperature, catalyst loading) using DoE (Design of Experiments) to identify optimal conditions for regioselectivity .
Q. How can researchers mitigate hydrolysis of the ester group during fluorination?
Methodological Answer:
- Low-Temperature Conditions : Perform reactions at 0°C to slow hydrolysis kinetics .
- Anhydrous Solvents : Use rigorously dried solvents (e.g., molecular sieves in DMF) to prevent water-induced ester cleavage .
- Additives : Include scavengers like 2,6-lutidine to neutralize acidic byproducts (e.g., HF) that catalyze hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
